molecular formula C23H19NO4 B11577094 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate

2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B11577094
M. Wt: 373.4 g/mol
InChI Key: ZYAUDQGQDFMAAC-UHFFFAOYSA-N
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Description

2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a quinoline moiety attached to a chromen-2-one structure, with an ester group at the 7th position. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as salicylaldehyde, with an appropriate reagent to form the chromen-2-one core.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a coupling reaction, often using a quinoline derivative and a suitable catalyst.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with 2,2-dimethylpropanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of halogenated chromen-2-one derivatives.

Scientific Research Applications

2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chromen-2-one core can inhibit various enzymes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl acetate
  • 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl benzoate
  • 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl butanoate

Uniqueness

2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate ester group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

(2-oxo-3-quinolin-2-ylchromen-7-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C23H19NO4/c1-23(2,3)22(26)27-16-10-8-15-12-17(21(25)28-20(15)13-16)19-11-9-14-6-4-5-7-18(14)24-19/h4-13H,1-3H3

InChI Key

ZYAUDQGQDFMAAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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